3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride

Description

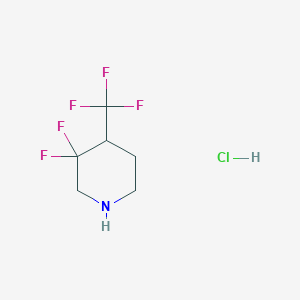

3,3-Difluoro-4-(trifluoromethyl)piperidine hydrochloride is a fluorinated piperidine derivative characterized by two fluorine atoms at the 3,3-positions and a trifluoromethyl (-CF₃) group at the 4-position of the piperidine ring. The hydrochloride salt enhances its stability and solubility, making it valuable in pharmaceutical synthesis and drug discovery.

Properties

IUPAC Name |

3,3-difluoro-4-(trifluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F5N.ClH/c7-5(8)3-12-2-1-4(5)6(9,10)11;/h4,12H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPMZSMDFXKDOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C(F)(F)F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorination of Piperidine Carboxylic Acids

The Chinese patent CN102603611B () demonstrates the use of sulfur tetrafluoride (SF₄) to convert piperidine carboxylic acids to trifluoromethyl derivatives. For example, 4-piperidinecarboxylic acid reacts with SF₄ in a hydrofluoric acid (HF)/chloroform system at 85°C to yield 4-(trifluoromethyl)piperidine with 80.1% efficiency. Adapting this method, 3-oxo-4-(trifluoromethyl)piperidine could serve as an intermediate for subsequent difluorination. Treatment of the ketone intermediate with diethylaminosulfur trifluoride (DAST) or SF₄ under controlled conditions facilitates the conversion of the carbonyl group to a difluoromethylene unit.

δ-Lactam Cyclization Routes

The synthesis of α-trifluoromethyl piperidines from δ-lactams, as detailed in Molecules (2017), provides a viable pathway. For instance, δ-lactam 7 undergoes trichloroborane-mediated reaction with CF₃Br to form enamine 8 , which is hydrogenated to yield 2-trifluoromethylpiperidine 9 . To adapt this route, a 3,3-difluoro-δ-lactam precursor could be synthesized via fluorination of a diketone intermediate, followed by cyclization and reduction. This approach benefits from the innate stability of lactams during functionalization steps.

Sequential Functionalization of Preformed Piperidines

A stepwise strategy involves:

- Introducing the trifluoromethyl group at position 4 via SF₄-mediated decarboxylation

- Oxidizing position 3 to a ketone using ruthenium-based catalysts

- Converting the ketone to a geminal difluoro group via DAST or Ishikawa’s reagent

This method minimizes side reactions but requires stringent temperature control during oxidation to prevent decomposition of the trifluoromethyl group.

Industrial-Scale Fluorination Techniques

Sulfur Tetrafluoride-Mediated Decarboxylation

The patented process in CN102603611B () optimizes SF₄ reactions for large-scale production:

| Parameter | Optimal Conditions | Yield Impact |

|---|---|---|

| Solvent | HF/CHCl₃ (1:1.5 w/w) | Maximizes SF₄ solubility |

| Temperature | 85°C | Balances reaction rate vs. SF₄ loss |

| Reaction Time | 3–4 hours | Complete conversion |

| Post-treatment | NaOH neutralization (pH 10) | Prevents acid-catalyzed degradation |

Example : Nipecotic acid (3-piperidinecarboxylic acid) reacts with SF₄ at 105°C to produce 3-(trifluoromethyl)piperidine in 77.9% yield. Analogous conditions applied to 4-piperidinecarboxylic acid derivatives enable scalable synthesis of the 4-trifluoromethyl intermediate.

Difluorination of Ketone Intermediates

Post-trifluoromethylation, the 3-keto intermediate undergoes fluorination:

$$

\text{3-Oxo-4-(trifluoromethyl)piperidine} + \text{DAST} \xrightarrow{-20^\circ \text{C to } 0^\circ \text{C}} \text{3,3-Difluoro-4-(trifluoromethyl)piperidine}

$$

Critical factors:

- Temperature : Below 0°C to suppress SF₄ decomposition

- Solvent : Dichloromethane or THF for optimal reagent stability

- Stoichiometry : 2.2 equivalents of DAST per ketone group

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|---|

| SF₄ Decarboxylation | 4-Piperidinecarboxylic acid | SF₄ fluorination → DAST treatment | 40–50 | Scalable; minimal purification | Handles toxic SF₄; multi-step |

| δ-Lactam Cyclization | δ-Lactams | CF₃Br addition → hydrogenation | 30–35 | High regiocontrol | Low yields; complex intermediates |

| Sequential Oxidation | 4-Trifluoromethylpiperidine | Oxidation → DAST fluorination | 50–55 | Modular steps | Requires oxidation optimization |

Hydrochloride Salt Formation

The final hydrochloride salt is obtained by bubbling hydrogen chloride gas through a cold (-10°C) ether solution of 3,3-difluoro-4-(trifluoromethyl)piperidine. Key parameters:

- Solvent : Diethyl ether or dichloromethane

- Temperature : -10°C to 0°C to prevent HCl-induced decomposition

- Equivalence : 1.05–1.1 equivalents HCl to ensure complete salt formation

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Common Reagents and Conditions

Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include various fluorinated derivatives and amines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry

3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride serves as an essential building block in the synthesis of various fluorinated compounds. Its unique structure allows it to participate in several chemical reactions:

- Fluorination Reactions: It can be used to introduce fluorine into other organic molecules, enhancing their pharmacological properties.

- Synthesis of Pharmaceuticals: The compound is employed in developing new drug candidates, particularly those targeting neurological disorders and inflammatory diseases.

Biology

In biological research, this compound is utilized to create fluorinated analogs of biologically active molecules. These analogs are crucial for studying enzyme mechanisms and drug interactions:

- Enzyme Interaction Studies: The fluorinated piperidine derivatives may exhibit altered binding affinities towards specific enzymes, providing insights into their mechanisms of action.

- Potential Biological Activity: Preliminary studies suggest that derivatives of this compound may act as antagonists for certain receptors involved in neurological pathways, such as dopamine receptors, which are implicated in various psychiatric disorders.

Medicine

The medical applications of this compound are particularly promising:

- Therapeutic Development: Research is ongoing to explore its efficacy as a therapeutic agent for conditions such as Parkinson's disease and chronic inflammatory disorders. Its ability to modulate receptor activity presents opportunities for developing targeted treatments.

- Drug Candidate Synthesis: The compound is involved in synthesizing potential drug candidates that may exhibit enhanced efficacy and reduced side effects compared to existing therapies.

Dopamine D4 Receptor Antagonism

A study highlighted the discovery of new piperidine scaffolds that demonstrated significant antagonistic activity against the D4 receptor. Compounds similar to 3,3-Difluoro-4-(trifluoromethyl)piperidine showed improved stability and selectivity compared to previously known antagonists.

Inflammatory Disease Models

In preclinical models, derivatives of this compound exhibited anti-inflammatory effects, suggesting potential applications in treating conditions associated with chronic inflammation. These findings underscore the importance of further exploration into its therapeutic potential.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets . The trifluoromethyl group, in particular, contributes to the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Piperidine Derivatives

3,3-Difluoropiperidine Hydrochloride (CAS 496807-97-7)

- Structural Differences : Lacks the 4-position trifluoromethyl group.

- Applications : Used as a building block in agrochemicals and pharmaceuticals, but its simpler structure may limit target specificity .

4,4-Difluoropiperidine Hydrochloride (CAS 144230-52-4)

- Structural Differences : Fluorine atoms at the 4,4-positions instead of 3,3-positions.

- Impact : The equatorial fluorine arrangement may confer distinct conformational preferences, affecting binding to receptors like serotonin transporters .

Methyl 3,3-Difluoropiperidine-4-carboxylate Hydrochloride (CAS 1779974-06-9)

- Structural Differences : Contains a carboxylate ester at the 4-position instead of a trifluoromethyl group.

- The absence of -CF₃ reduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

Trifluoromethyl-Substituted Piperidines

4-[[4-(Trifluoromethyl)phenyl]methyl]piperidine Hydrochloride (CAS 193357-81-2)

- Structural Differences : A benzyl group with a -CF₃ substituent is attached to the piperidine nitrogen.

- Impact : Enhanced lipophilicity due to the aromatic -CF₃ group, improving blood-brain barrier penetration. This compound is explored in central nervous system (CNS) drug candidates .

3-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride (Compound 21 in )

Heterocyclic Analogs

(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride (CAS 1391407-62-7)

- Structural Differences : Pyrrolidine (5-membered ring) vs. piperidine (6-membered).

4-[3-(Trifluoromethyl)phenoxy]piperidine Hydrochloride (CAS 337912-66-0)

Physicochemical and Pharmacological Data Comparison

<sup>*</sup>Estimated LogP values based on substituent contributions.

Biological Activity

3,3-Difluoro-4-(trifluoromethyl)piperidine; hydrochloride is a fluorinated piperidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development, supported by case studies and research findings.

The synthesis of 3,3-Difluoro-4-(trifluoromethyl)piperidine involves multiple steps, typically starting from commercially available precursors. The introduction of fluorine atoms at specific positions enhances the compound's lipophilicity and metabolic stability.

Chemical Structure:

- IUPAC Name: 3,3-Difluoro-4-(trifluoromethyl)piperidine; hydrochloride

- Molecular Formula: C7H7F5N·HCl

- Molecular Weight: 200.59 g/mol

The biological activity of 3,3-Difluoro-4-(trifluoromethyl)piperidine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies indicate that the compound may modulate enzyme activity, influencing metabolic pathways crucial for disease progression.

Antimicrobial Activity

Recent investigations have highlighted the compound's antimicrobial properties. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The structure-activity relationship (SAR) studies reveal that the trifluoromethyl group significantly enhances the compound's antimicrobial potency.

Case Studies

-

Antiviral Activity Against SARS-CoV-2:

A study evaluated the inhibitory effects of various fluorinated piperidines on the main protease (3CLPro) of SARS-CoV-2. Among the tested compounds, 3,3-Difluoro-4-(trifluoromethyl)piperidine demonstrated promising results with an IC50 value of 0.022 µM, indicating strong potential as a therapeutic agent against COVID-19 . -

Cardiotoxicity Assessment:

The fluorination pattern in piperidines has been linked to cardiotoxicity through interactions with hERG channels. Research indicates that while the compound exhibits low basicity due to fluorination, it maintains a favorable profile concerning cardiac safety .

Data Tables

| Biological Activity | IC50 (µM) | Target | Reference |

|---|---|---|---|

| SARS-CoV-2 Protease | 0.022 | 3CLPro | |

| Antimicrobial Activity | Varies | Various bacterial strains | |

| Cardiotoxicity Risk | Low | hERG channel interaction |

Research Findings

Several studies have reinforced the biological significance of fluorinated piperidines:

- A chemoinformatic analysis indicated that fluorination alters pharmacokinetic properties favorably while reducing toxicity risks associated with certain analogs .

- The structural modifications conferred by trifluoromethyl groups have been shown to enhance solubility and bioavailability in preclinical models .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3,3-Difluoro-4-(trifluoromethyl)piperidine; hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step processes, including halogenation and salt formation. A plausible route starts with a piperidine precursor, where fluorination at the 3,3-positions is achieved via electrophilic substitution using agents like DAST (diethylaminosulfur trifluoride) . The trifluoromethyl group is introduced via nucleophilic substitution or cross-coupling reactions (e.g., using CuI catalysis) . Hydrochloride salt formation is optimized by reacting the free base with HCl in anhydrous ethanol. Key factors include temperature control (0–5°C during fluorination) and solvent selection (e.g., dichloromethane for improved solubility). Yields range from 40–65%, with purity confirmed by HPLC (>95%) .

Q. How does the hydrochloride salt form enhance the compound’s physicochemical properties?

- Methodological Answer : The hydrochloride salt improves aqueous solubility (e.g., ~50 mg/mL in water at 25°C) and stability by reducing hygroscopicity. This is critical for in vitro assays requiring precise dosing. Stability studies (TGA/DSC) show decomposition temperatures >200°C, indicating suitability for long-term storage . Researchers should characterize salt formation via pH titration and X-ray diffraction to confirm crystallinity .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR confirms fluorination patterns (δ -120 to -140 ppm for CF₃ groups) .

- LC-MS : Monitors purity and detects byproducts (e.g., m/z 243.1 [M+H⁺]) .

- XRD : Resolves crystal structure, critical for patent applications .

- Elemental Analysis : Validates stoichiometry (e.g., C: 38.2%, H: 4.5%, Cl: 10.1%) .

Advanced Research Questions

Q. How do the electronic effects of fluorine and trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group increases electrophilicity at the 4-position, facilitating SN2 reactions with amines or thiols. For example, reaction with piperazine in DMF at 80°C achieves >70% substitution. Fluorine’s inductive effect further stabilizes transition states, as shown by DFT calculations . Researchers should use kinetic studies (e.g., monitoring via ¹H NMR) to optimize reaction rates and minimize side products like elimination .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM for kinase inhibition) may arise from assay conditions. Standardization steps:

- Buffer Systems : Compare Tris-HCl (pH 7.4) vs. HEPES (pH 7.2) to assess pH sensitivity .

- Cofactor Addition : Test Mg²⁺/ATP concentrations in enzymatic assays .

- Statistical Analysis : Apply ANOVA to datasets from ≥3 independent trials to identify outliers .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding poses in cytochrome P450 3A4, identifying metabolic hotspots (e.g., 3-fluorine as a site for oxidation) .

- MD Simulations : Simulate solvation effects to prioritize derivatives with reduced logP (<3.5) for enhanced solubility .

- ADMET Prediction : Tools like SwissADME forecast bioavailability and toxicity early in design .

Q. What are the best practices for handling discrepancies in solubility data across solvents?

- Methodological Answer : If solubility in DMSO conflicts (e.g., 100 mM vs. 50 mM):

- Sonication : Apply 30-min sonication at 40°C to ensure full dissolution .

- HPLC Validation : Check for undissolved particulates via 0.22-μm filtration .

- Ternary Phase Diagrams : Map solubility in co-solvents (e.g., PEG 400/water) for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.